1-Pyrrolidinecarboxylic acid,3-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy)-,tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinecarboxylic acid,3-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy)-,tert-butyl ester is a complex organic compound known for its unique structure and properties. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidinecarboxylic acid,3-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy)-,tert-butyl ester involves several steps. The synthetic route typically includes the reaction of 1-Pyrrolidinecarboxylic acid with tert-butyl ester in the presence of specific catalysts and under controlled conditions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
1-Pyrrolidinecarboxylic acid,3-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy)-,tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinecarboxylic acid,3-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy)-,tert-butyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinecarboxylic acid,3-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy)-,tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidinecarboxylic acid,3-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy)-,tert-butyl ester can be compared with other similar compounds, such as:
1-Pyrrolidinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Boron-containing compounds: Compounds with boron atoms in their structure, like boronic acids, have similar reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H30BNO6 |
---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
tert-butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H30BNO6/c1-20(2,3)29-19(25)23-11-10-17(12-23)28-18(24)15-6-8-16(9-7-15)22-26-13-21(4,5)14-27-22/h6-9,17H,10-14H2,1-5H3 |
InChI-Schlüssel |
UIGPDEUZIUWOLC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC3CCN(C3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.